molecular formula C11H16OS B13059912 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol

2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol

Cat. No.: B13059912
M. Wt: 196.31 g/mol
InChI Key: KXCYJZBGGVILPU-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound features a cyclopentanol ring substituted with a thiophene-3-yl ethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-yl ethyl bromide with cyclopentanone in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). After the reaction, the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: 2-[2-(Thiophen-3-yl)ethyl]cyclopentanone

    Reduction: 2-[2-(Thiophen-3-yl)ethyl]cyclopentane

    Substitution: Various substituted thiophene derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and cyclopentanol moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is unique due to its combination of a cyclopentanol ring and a thiophene-3-yl ethyl group. This structure provides a unique set of chemical and biological properties that are not observed in simpler or differently substituted analogs .

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(2-thiophen-3-ylethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H16OS/c12-11-3-1-2-10(11)5-4-9-6-7-13-8-9/h6-8,10-12H,1-5H2

InChI Key

KXCYJZBGGVILPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CCC2=CSC=C2

Origin of Product

United States

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